Pentafluoroethyl ethyl ketone
Overview
Description
Pentafluoroethyl ethyl ketone is a chemical compound with the molecular formula C5H5F5O and a molecular weight of 176.08 . It is also known by alternate names such as 1,1,1,2,2-Pentafluoro-3-oxopentane and 1,1,1,2,2-Pentafluoropentan-3-one .
Synthesis Analysis
The synthesis of pentafluoroethyl ketones has been developed using a catalytic method. The cesium fluoride catalyst can convert acyl fluorides into the pentafluoroethyl ketones under tetrafluoroethylene pressure without generating stoichiometric quantities of chemical waste . The addition of (pentafluoroethyl)- and (heptafluoropropyl)lithium to Weinreb and morpholine amides led to polyfluoro ketones in high to quantitative yields in short reaction times .Molecular Structure Analysis
The molecular structure of Pentafluoroethyl ethyl ketone is represented by the formula C5H5F5O . The InChI code for the compound is 1S/C5H5F5O/c1-2-3(11)4(6,7)5(8,9)10/h2H2,1H3 .Chemical Reactions Analysis
Aldehydes and ketones, including Pentafluoroethyl ethyl ketone, undergo a variety of reactions. The most common reactions are nucleophilic addition reactions, which lead to the formation of alcohols, alkenes, diols, cyanohydrins, and imines .Physical And Chemical Properties Analysis
Pentafluoroethyl ethyl ketone is a liquid at room temperature . It has a density of 1.554 g/cm3 and a boiling point of 62°C . Aldehydes and ketones, including Pentafluoroethyl ethyl ketone, have a carbon-oxygen double bond, which makes them highly polar .Scientific Research Applications
Summary of the Application
In this study, a simple iron-catalyzed system for the α-alkenylation of ketones using primary alcohols was developed . This process resulted in the synthesis of a series of important α,β-unsaturated functionalized ketones, having aryl, heteroaryl, alkyl, nitro, nitrile and trifluoro-methyl, as well as halogen moieties, with excellent yields and selectivity .
Methods of Application or Experimental Procedures
The process involves an acceptor-less dehydrogenative coupling (ADC) of alcohols . Initial mechanistic studies, including deuterium labeling experiments, determination of rate and order of the reaction, and quantitative determination of H2 gas, were performed .
Results or Outcomes
The overall transformations produce water and dihydrogen as byproducts . The α,β-unsaturated ketones synthesized in this process have wide applications as food additives, pesticides, solar-creams, as well as in materials science .
2. Continuous-Flow Synthesis of Perfluoroalkyl Ketones
Summary of the Application
The study describes a method for the chemical transformation of two Hydrofluorocarbons (HFCs), HFC-23 and HFC-125, based on the continuous-flow perfluoroalkylation of esters to synthesize the pharmaceutically and agrochemically vital trifluoromethyl and pentafluoroethyl ketones .
Methods of Application or Experimental Procedures
The process involves the use of a potassium base and a glyme solvent system . The study developed the first continuous-flow synthesis of trifluoromethyl and pentafluoroethyl ketones using HFC-23 and HFC-125, respectively .
Results or Outcomes
The proposed method is attractive for industrial use because it allows the consumption of a large volume of HFCs, promotes the synthesis of high-value medicinal compounds, and serves as an ideal alternative to the current HFC decomposition processes like thermal plasma treatment .
3. Nutritional and Therapeutic Effects of Ketone Body d-β-hydroxybutyrate
Summary of the Application
d-β-hydroxybutyrate (d-3HB), a natural ketone body produced during carbohydrate deprivation, has been found to have beneficial effects on physical and metabolic health .
4. Emerging Aspects of Ketone Metabolism in Health & Disease
Summary of the Application
Applications of ketosis under active investigation are highly diverse, ranging from optimizing athletic performance to mitigating cardiometabolic or neurodegenerative disorders .
Results or Outcomes
The consumption of exogenous ketones has shown rapid growth of interest, which is further emphasized by the opinion piece by Todd King, that describes how ‘ambiguity begets uncertainty’ concerning the naming of different types of exogenous ketones in use in research and in the consumer market .
5. Nutritional and Therapeutic Effects of Ketone Body d-β-hydroxybutyrate
Summary of the Application
d-β-hydroxybutyrate (d-3HB), a monomer of microbial polyhydroxybutyrate (PHB), is also a natural ketone body produced during carbohydrate deprivation to provide energy to the body cells, heart, and brain . In recent years, increasing evidence demonstrates that d-3HB can induce pleiotropic effects on the human body which are highly beneficial for improving physical and metabolic health .
6. Emerging Aspects of Ketone Metabolism in Health & Disease
Summary of the Application
Applications of ketosis under active investigation are highly diverse, ranging from optimizing athletic performance to mitigating cardiometabolic or neurodegenerative disorders .
Results or Outcomes
The consumption of exogenous ketones has shown rapid growth of interest, which is further emphasized by the opinion piece by Todd King, that describes how ‘ambiguity begets uncertainty’ concerning the naming of different types of exogenous ketones in use in research and in the consumer market .
Future Directions
The continuous-flow synthesis of trifluoromethyl ketones and pentafluoroethyl ketones using HFC-23 and HFC-125, respectively, has been reported. This method is attractive for industrial use because it allows the consumption of a large volume of HFCs, promotes the synthesis of high-value medicinal compounds, and serves as an ideal alternative to the current HFC decomposition processes .
properties
IUPAC Name |
1,1,1,2,2-pentafluoropentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O/c1-2-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODCHPKYUKOQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958843 | |
Record name | 1,1,1,2,2-Pentafluoropentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoroethyl ethyl ketone | |
CAS RN |
378-72-3 | |
Record name | 1,1,1,2,2-Pentafluoro-3-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=378-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 378-72-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1,2,2-Pentafluoropentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pentafluoroethyl ethyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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